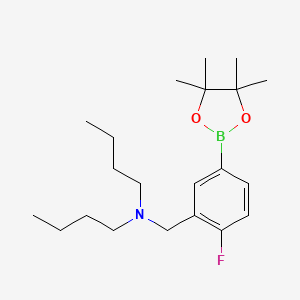
3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377608-08-5. It has a molecular weight of 363.32 and its IUPAC name is N-butyl-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 363.32 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is utilized in chemical synthesis, particularly in the creation of boronic esters. For example, the preparation of pinacol iodomethaneboronate, a compound structurally similar to the given compound, involves reactions with tertiary amines forming crystalline quaternary ammonium salts (Matteson & Majumdar, 1979). Additionally, similar compounds have been used in the synthesis of alkene-1,1-diboronic esters, which are useful synthetic intermediates (Matteson & Tripathy, 1974).
Catalysis
- Compounds like 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester play a role in catalysis. For instance, the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes using bis(pinacolato)diboron as the boron source has been developed (Zhang, Dai, Liu, & Cao, 2017). This highlights the potential of such compounds in facilitating specific chemical transformations.
Functional Material Synthesis
- Arylboronic esters, a group to which this compound belongs, have been found to exhibit unique properties such as long-lived room-temperature phosphorescence in the solid state. This discovery opens up new possibilities for their application in functional materials (Shoji et al., 2017).
Polymer Chemistry
- In polymer chemistry, these compounds are used as building blocks. For instance, the Suzuki-Miyaura coupling polymerization utilizes dibromoarene and arylenediboronic acid (ester) to form high-molecular-weight π-conjugated polymers (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016). This exemplifies their utility in creating novel polymeric materials.
Wirkmechanismus
Target of Action
The primary target of 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is involved in the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is significant for its exceptionally mild and functional group tolerant reaction conditions, and its use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is stored under refrigerated conditions , suggesting that temperature could impact its stability and hence its bioavailability.
Result of Action
The molecular and cellular effects of 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester’s action primarily involve the formation of carbon–carbon bonds . This is a crucial process in organic chemistry, enabling the construction of complex molecules from simpler ones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can impact the compound’s effectiveness . Additionally, storage conditions, such as temperature, can affect the compound’s stability .
Eigenschaften
IUPAC Name |
N-butyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHGORXBLHFUBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)
![1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2408252.png)
![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)
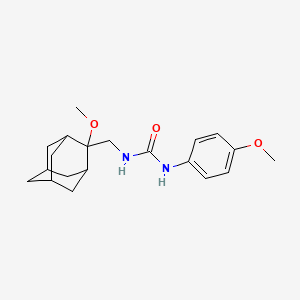
![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)
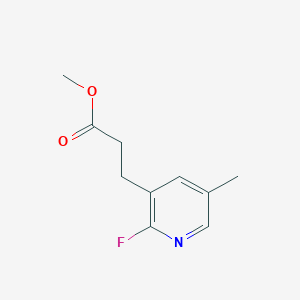
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

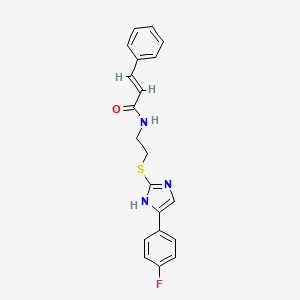
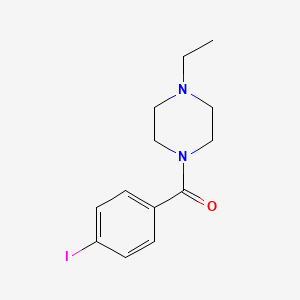
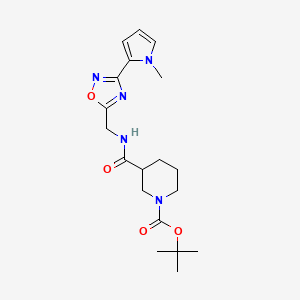
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)